molecular formula C7H9NO5S B1377325 5-(Methanesulfonamidomethyl)furan-2-carboxylic acid CAS No. 1384429-22-4

5-(Methanesulfonamidomethyl)furan-2-carboxylic acid

Cat. No. B1377325
CAS RN: 1384429-22-4
M. Wt: 219.22 g/mol
InChI Key: PZAFCXGNXMLRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methanesulfonamidomethyl)furan-2-carboxylic acid, also known as 5-MFCA, is a sulfur-containing carboxylic acid with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, and has been used in the synthesis of various compounds and drugs. It has also been used in the preparation of polymers, polysaccharides, and other biomaterials. In addition, 5-MFCA has been used as an analytical reagent for the determination of various organic compounds, and as a catalyst for the synthesis of polymers.

Scientific Research Applications

Biomass Conversion and Biorefinery

5-(Methanesulfonamidomethyl)furan-2-carboxylic acid: is a compound that can be derived from biomass, making it a valuable player in the field of sustainable chemistry. It serves as an intermediate in the conversion of biomass into valuable chemicals, contributing to the development of biorefineries . This application is crucial for reducing reliance on fossil fuels and promoting the use of renewable resources.

Antibacterial Agents

The furan ring present in 5-(Methanesulfonamidomethyl)furan-2-carboxylic acid is a core structure in many pharmacologically active compounds. Recent studies have shown that furan derivatives exhibit significant antibacterial activity, making them potential candidates for developing new antibiotics to combat drug-resistant bacteria .

Green Chemistry

As part of the furan platform chemicals (FPCs), 5-(Methanesulfonamidomethyl)furan-2-carboxylic acid supports the principles of green chemistry. It can be used to develop sustainable chemical processes that are less harmful to the environment and more efficient in terms of resource usage .

properties

IUPAC Name

5-(methanesulfonamidomethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-14(11,12)8-4-5-2-3-6(13-5)7(9)10/h2-3,8H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAFCXGNXMLRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methanesulfonamidomethyl)furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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